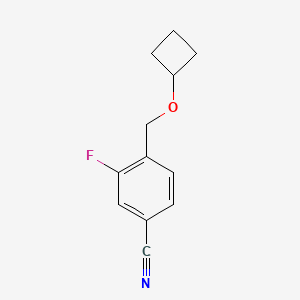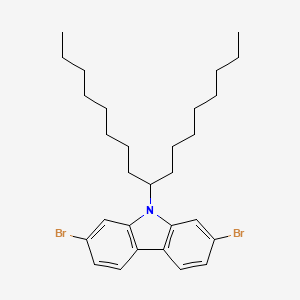
2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole
Descripción general
Descripción
2,7-Dibromo-9-(heptadecan-9-yl)-9H-carbazole is a chemical compound with the molecular weight of 563.46 . The IUPAC name for this compound is 2,7-dibromo-9-(1-octylnonyl)-9H-carbazole .
Synthesis Analysis
The synthesis of 9-Heptadecanyl-2,7-dibromocarbazole involves solubilizing 2,7-dibromo-9-H-carbazole and potassium hydroxide in dry DMSO. The reaction mixture is heated at 80°C for 1 hour before adding a solution of 9-Heptadecane p-toluenesulfonate in 60 mL of dry DMSO .Molecular Structure Analysis
The InChI code for this compound is 1S/C29H41Br2N/c1-3-5-7-9-11-13-15-25(16-14-12-10-8-6-4-2)32-28-21-23(30)17-19-26(28)27-20-18-24(31)22-29(27)32/h17-22,25H,3-16H2,1-2H3 .Physical And Chemical Properties Analysis
This compound has a boiling point of 595°C at 760 mmHg and a melting point of 59-61°C . It is a solid at room temperature .Aplicaciones Científicas De Investigación
Application 1: Organic Light-Emitting Diodes (OLEDs)
- Summary of the Application: This compound is used in the development of thermally activated delayed fluorescence (TADF) polymers for efficient solution-processed OLEDs . These polymers display red/orange color emissions with TADF properties .
- Methods of Application: The compound is used as a conjugated linker and solubilizing group in the synthesis of solution-processable TADF conjugated polymers . These polymers form a twisted donor–acceptor structure .
- Results or Outcomes: The doped OLED fabricated with these polymers exhibited an intense deep orange emission at 603 nm with a maximum external quantum efficiency of 10.44%, a maximum current efficiency of 14.97 cd A −1 and a turn-on voltage of 4.2 V .
Application 2: Organic Solar Cells (OSCs)
- Summary of the Application: This compound is used in the synthesis of new copolymers containing N-substituted perylene dimide and dioctylfluorene units for organic solar cell applications .
- Methods of Application: The compound is used in the synthesis of the monomer M1 by the reaction of perylene-3,4,9,10-tetracarboxylic dianhydride with 2-amino-7-bromo-9,9-dioctylfluorene . The copolymers are synthesized by Suzuki polycondensation .
- Results or Outcomes: The copolymers showed thermal stability greater than 380 °C . They exhibited a narrow optical band gap (1.80–2.08 eV) with their UV-visible absorption spectra extending up to the NIR region . The best power conversion efficiency was observed for the binary film of P3 :P3HT blend device in a 1: 1 weight ratio which reached up to 1.96% with a Voc of 0.55 V, Jsc of 10.12 mA cm −2 and FF of 34.63% .
Application 3: Compatibilizers for Polymer/Fullerene Bulk-Heterojunction Solar Cells
- Summary of the Application: This compound is used in the synthesis of fully conjugated block copolymers, which serve as compatibilizers for polymer/fullerene bulk-heterojunction solar cells .
- Methods of Application: The compound is copolymerized with end-functional P3HT and BB (4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole, TBT) type monomers .
- Results or Outcomes: The block copolymer films exhibit significant fine structures and much smoother film morphology compared to P3HT/PCDTBT polymer blends . By adding a small amount of block copolymer P3HT-b-PCDTBT as a compatibilizer into the bulk-heterojunction of P3HT:PC61BM blends, polymer solar cells with an 8% increase of short circuit current (Jsc) and 10% increase of power conversion efficiency (PCE) are achieved .
Application 4: Red to Orange Thermally Activated Delayed Fluorescence Polymers
- Summary of the Application: This compound is used in the synthesis of solution-processable TADF conjugated polymers for efficient solution-processed OLEDs .
- Methods of Application: The compound is used as a conjugated linker and solubilizing group in the synthesis of these polymers . They possessed a conjugated backbone with donor TPA-carbazole/fluorene moieties and a pendent acceptor 9H-thioxanthen-9-one-10,10-dioxide (TXO) forming a twisted donor–acceptor structure .
- Results or Outcomes: The doped OLED fabricated with these polymers exhibited an intense deep orange emission at 603 nm with a maximum external quantum efficiency of 10.44%, a maximum current efficiency of 14.97 cd A−1 and a turn-on voltage of 4.2 V .
Application 5: Compatibilizers for Polymer/Fullerene Bulk-Heterojunction Solar Cells
- Summary of the Application: This compound is used in the synthesis of fully conjugated block copolymers, which serve as compatibilizers for polymer/fullerene bulk-heterojunction solar cells .
- Methods of Application: The compound is copolymerized with end-functional P3HT and BB (4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole, TBT) type monomers .
- Results or Outcomes: The block copolymer films exhibit significant fine structures and much smoother film morphology compared to P3HT/PCDTBT polymer blends . By adding a small amount of block copolymer P3HT-b-PCDTBT as a compatibilizer into the bulk-heterojunction of P3HT:PC61BM blends, polymer solar cells with an 8% increase of short circuit current (Jsc) and 10% increase of power conversion efficiency (PCE) are achieved .
Application 6: Red to Orange Thermally Activated Delayed Fluorescence Polymers
- Summary of the Application: This compound is used in the synthesis of solution-processable TADF conjugated polymers for efficient solution-processed OLEDs .
- Methods of Application: The compound is used as a conjugated linker and solubilizing group in the synthesis of these polymers . They possessed a conjugated backbone with donor TPA-carbazole/fluorene moieties and a pendent acceptor 9H-thioxanthen-9-one-10,10-dioxide (TXO) forming a twisted donor–acceptor structure .
- Results or Outcomes: The doped OLED fabricated with these polymers exhibited an intense deep orange emission at 603 nm with the best electroluminescence performance (a maximum external quantum efficiency 10.44%, a maximum current efficiency of 14.97 cd A−1 and a turn-on voltage of 4.2 V) .
Safety And Hazards
Propiedades
IUPAC Name |
2,7-dibromo-9-heptadecan-9-ylcarbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H41Br2N/c1-3-5-7-9-11-13-15-25(16-14-12-10-8-6-4-2)32-28-21-23(30)17-19-26(28)27-20-18-24(31)22-29(27)32/h17-22,25H,3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUNMSCVUSIWQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCCCC)N1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H41Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30694739 | |
| Record name | 2,7-Dibromo-9-(heptadecan-9-yl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
563.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole | |
CAS RN |
955964-73-5 | |
| Record name | 2,7-Dibromo-9-(heptadecan-9-yl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7-Dibromo-9-(9-heptadecyl)carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



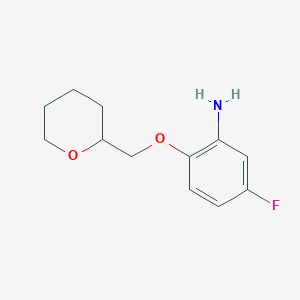
![1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B1454063.png)
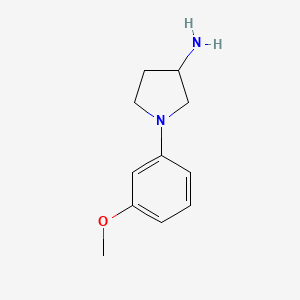
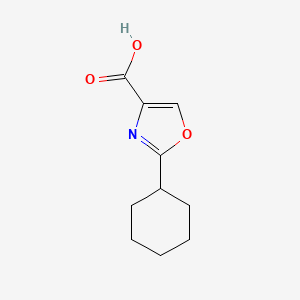
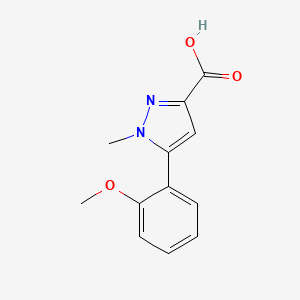
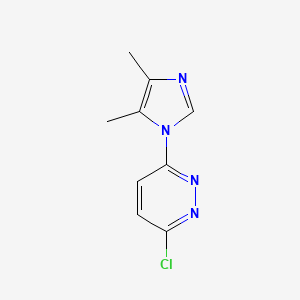
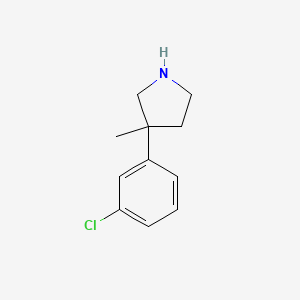
![N-{[2-(trifluoromethoxy)phenyl]methyl}cyclobutanamine](/img/structure/B1454070.png)
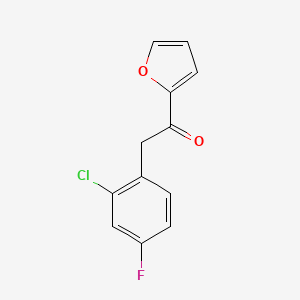
![Methyl({[2-(propan-2-yl)pyrimidin-5-yl]methyl})amine](/img/structure/B1454076.png)
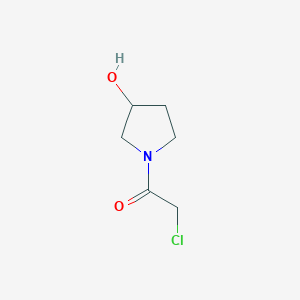
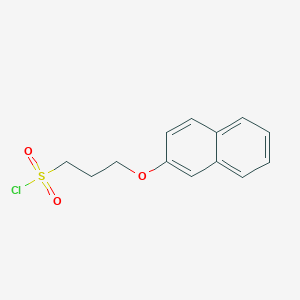
![1-[(Oxan-4-yl)methyl]piperidin-4-one](/img/structure/B1454081.png)
